[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate
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Overview
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene ring, a dinitrophenyl group, and an amino benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclohexylidene Intermediate: This step involves the reaction of cyclohexanone with an appropriate reagent to form the cyclohexylidene intermediate.
Introduction of the Dinitrophenyl Group: The intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to introduce the dinitrophenyl group.
Formation of the Amino Benzoate Moiety: Finally, the compound is reacted with benzoic acid or its derivatives to form the amino benzoate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dinitrophenyl group, where nucleophiles can replace nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Used in similar synthetic applications but lacks the cyclohexylidene and amino benzoate moieties.
Cyclohexylidene Derivatives: These compounds share the cyclohexylidene ring but differ in their functional groups, leading to different chemical and biological properties.
Amino Benzoates: These compounds contain the amino benzoate moiety but lack the dinitrophenyl and cyclohexylidene groups.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c23-19(13-6-2-1-3-7-13)28-20-17-9-5-4-8-15(17)16-11-10-14(21(24)25)12-18(16)22(26)27/h1-3,6-7,10-12,15H,4-5,8-9H2/b20-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJYVUAKYRCLAW-LVZFUZTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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